molecular formula C20H22N2O2 B11507226 2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11507226
M. Wt: 322.4 g/mol
InChI Key: XIMRYFKXRPRILH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-(2-methyl-1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring and the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.

    2-(2-Dimethylaminoethoxy)ethanol: A compound with a similar ethoxy group but different biological activity.

Uniqueness

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific combination of the ethoxy group and the indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C20H22N2O2/c1-3-24-19-11-7-5-9-17(19)20(23)21-13-12-15-14(2)22-18-10-6-4-8-16(15)18/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)

InChI Key

XIMRYFKXRPRILH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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